molecular formula C9H19NO B13465916 [4-(2-Aminoethyl)cyclohexyl]methanol CAS No. 1379377-49-7

[4-(2-Aminoethyl)cyclohexyl]methanol

Cat. No.: B13465916
CAS No.: 1379377-49-7
M. Wt: 157.25 g/mol
InChI Key: GYPFXOJNVWZJEH-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)cyclohexyl]methanol is an organic compound with the molecular formula C9H19NO. It contains a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is of interest due to its unique structure, which combines both amine and alcohol functionalities, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Aminoethyl)cyclohexyl]methanol typically involves the following steps:

    Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The cyclohexanol is then subjected to an amination reaction with ethylenediamine under acidic conditions to introduce the aminoethyl group.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, and high-pressure reactors may be employed to ensure complete conversion of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Secondary amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets.

Medicine

Industry

Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with molecular targets through its amine and hydroxyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the aminoethyl group.

    Ethanolamine: Contains an amino and hydroxyl group but lacks the cyclohexane ring.

    Cyclohexylamine: Contains the cyclohexane ring and amine group but lacks the hydroxyl group.

Uniqueness

[4-(2-Aminoethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexane ring, an aminoethyl group, and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds.

Properties

CAS No.

1379377-49-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[4-(2-aminoethyl)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c10-6-5-8-1-3-9(7-11)4-2-8/h8-9,11H,1-7,10H2

InChI Key

GYPFXOJNVWZJEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCN)CO

Origin of Product

United States

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